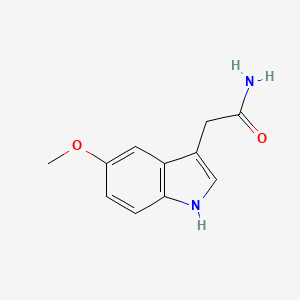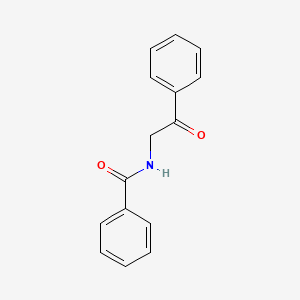![molecular formula C14H13NO4 B1347458 {4-[(5-Methyl-2-furoyl)amino]phenyl}essigsäure CAS No. 433326-87-5](/img/structure/B1347458.png)
{4-[(5-Methyl-2-furoyl)amino]phenyl}essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid is a chemical compound with the molecular formula C14H13NO4 and a molecular weight of 259.26 g/mol . It is also known by its systematic name, benzeneacetic acid, 4-[(5-methyl-2-furanyl)carbonyl]amino . This compound is primarily used in research and development, particularly in the pharmaceutical industry .
Wissenschaftliche Forschungsanwendungen
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a reference standard in pharmaceutical testing and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Vorbereitungsmethoden
The synthesis of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid typically involves the reaction of 5-methyl-2-furoic acid with 4-aminophenylacetic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid undergoes various chemical reactions, including:
Wirkmechanismus
The mechanism of action of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways . The compound can act as an inhibitor or activator of certain enzymes, thereby affecting various physiological processes .
Vergleich Mit ähnlichen Verbindungen
{4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid can be compared with similar compounds such as:
4-[(5-Methyl-2-furoyl)amino]benzoic acid: This compound has a similar structure but differs in the position of the carboxylic acid group.
4-[(5-Methyl-2-furoyl)amino]phenylacetic acid derivatives: Various derivatives can be synthesized by modifying the functional groups on the phenyl or furoyl rings.
The uniqueness of {4-[(5-Methyl-2-furoyl)amino]phenyl}acetic acid lies in its specific structural features and its ability to participate in diverse chemical reactions, making it a valuable compound in research and industrial applications .
Eigenschaften
IUPAC Name |
2-[4-[(5-methylfuran-2-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c1-9-2-7-12(19-9)14(18)15-11-5-3-10(4-6-11)8-13(16)17/h2-7H,8H2,1H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEYXJARGPIERD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2=CC=C(C=C2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401195907 |
Source


|
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
433326-87-5 |
Source


|
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=433326-87-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(5-Methyl-2-furanyl)carbonyl]amino]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401195907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(3-Methylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B1347384.png)


![3-(1H-indol-3-yl)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid](/img/structure/B1347389.png)






